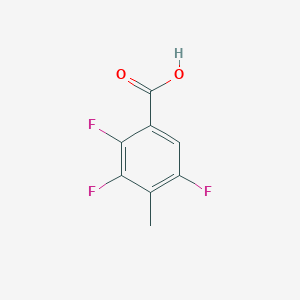

2,3,5-Trifluoro-4-methylbenzoic acid

Description

Properties

IUPAC Name |

2,3,5-trifluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYIPGURQKHLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trifluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trifluoro-4-methylbenzoic acid (CAS Number: 773869-50-4), a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. While specific literature on this compound is sparse, this guide synthesizes information from related fluorinated benzoic acids to present a detailed analysis of its probable synthesis, key physicochemical properties, expected spectral characteristics, and potential applications. The strategic placement of fluorine and methyl groups on the benzoic acid scaffold suggests unique electronic and steric properties that can be exploited in the design of novel bioactive molecules and advanced materials. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic compound featuring a carboxylic acid functional group, three fluorine atoms, and a methyl group. The unique substitution pattern on the benzene ring imparts a distinct combination of lipophilicity, electronic effects, and metabolic stability, making it an attractive scaffold for chemical synthesis.

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance various pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can modulate the acidity of the carboxylic acid group, influence intermolecular interactions, and block sites of metabolic degradation. The additional presence of a methyl group provides a handle for further functionalization and can influence the molecule's overall conformation and binding affinity to biological targets. While direct applications of this compound are not extensively documented, its structural motifs are present in various biologically active compounds, suggesting its potential as a valuable intermediate.

Physicochemical and Spectral Properties

Based on its structure and data from similar compounds, the key properties of this compound are summarized below.

| Property | Value | Source/Rationale |

| CAS Number | 773869-50-4 | Supplier Data |

| Molecular Formula | C₈H₅F₃O₂ | Supplier Data |

| Molecular Weight | 190.12 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Analogy to similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like methanol, DMSO, and ethyl acetate. | General solubility of benzoic acid derivatives |

Spectral Characteristics (Predicted)

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons (around 2.0-2.5 ppm) and a complex multiplet for the single aromatic proton, likely shifted downfield due to the electron-withdrawing effects of the fluorine and carboxyl groups. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum will display eight distinct carbon signals. The carboxyl carbon will be in the 165-175 ppm range. The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: This will be the most informative spectrum, with three distinct signals for the three fluorine atoms. The chemical shifts and coupling constants will be highly dependent on their position relative to the methyl and carboxyl groups. The interpretation of ¹⁹F NMR spectra is a powerful tool for confirming the substitution pattern on the aromatic ring.[1][2][3][4]

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C-H and C=C stretches.[5][6][7]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z 190. Key fragmentation patterns would likely involve the loss of H₂O, CO, and COOH from the molecular ion.[8][9][10][11]

Synthesis and Reaction Chemistry

A specific, validated synthesis protocol for this compound is not published in readily accessible literature. However, based on established methods for the synthesis of fluorinated benzoic acids, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway: Methylation of a Polyfluorinated Precursor

A likely approach involves the selective methylation of a suitable tetrafluorinated benzoic acid precursor, such as 2,3,4,5-tetrafluorobenzoic acid. This strategy is supported by patents describing the alkylation of polyfluorinated benzoic acids.[12][13] The reaction would likely proceed via a nucleophilic aromatic substitution mechanism, where a methyl nucleophile displaces a fluorine atom. The regioselectivity of this reaction would be a critical factor.

Figure 1: Proposed synthesis of this compound.

Rationale for Experimental Choices:

-

Starting Material: 2,3,4,5-Tetrafluorobenzoic acid is a commercially available and logical precursor.

-

Methylating Agent: Organometallic reagents such as methylmagnesium bromide (a Grignard reagent) or methyllithium are common choices for introducing a methyl group onto an aromatic ring. The choice of reagent and reaction conditions (solvent, temperature) would be crucial for achieving the desired regioselectivity and yield.

-

Reaction Conditions: The reaction would likely be carried out in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at low temperatures to control the reactivity of the organometallic reagent.

Self-Validating System: The success of the synthesis would be validated by a comprehensive analysis of the product using the spectroscopic techniques outlined in Section 2.1. In particular, ¹⁹F NMR would be instrumental in confirming the precise substitution pattern of the fluorine atoms, thus verifying the regioselectivity of the methylation reaction.

Key Chemical Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid group and the highly fluorinated aromatic ring.

-

Carboxylic Acid Group: This functional group can undergo standard transformations such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst.

-

Amide Formation: Reaction with amines, often activated by coupling agents.

-

Reduction: Conversion to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.

-

Acyl Halide Formation: Reaction with reagents like thionyl chloride or oxalyl chloride to form the acyl chloride, a more reactive intermediate.

-

-

Aromatic Ring: The electron-deficient nature of the trifluorinated ring makes it susceptible to nucleophilic aromatic substitution, although the existing substituents will influence the position and feasibility of further substitution.

Applications in Research and Drug Development

While specific applications for this compound are not yet widely reported, its structural features suggest significant potential in several areas of research and development.

A Versatile Building Block in Medicinal Chemistry

Fluorinated benzoic acids are valuable building blocks in the synthesis of pharmaceuticals.[14] The title compound can be used to introduce a trifluoro-methyl-phenyl moiety into a larger molecule, which can confer several desirable properties:

-

Enhanced Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, leading to a longer in vivo half-life of a drug candidate.

-

Increased Lipophilicity: The fluorine and methyl groups can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach its biological target.

-

Modulation of Binding Affinity: The unique electronic and steric properties of the substituted ring can lead to altered and potentially improved binding interactions with target proteins.

-

Fine-tuning of pKa: The electron-withdrawing fluorine atoms will influence the acidity of the carboxylic acid, which can be important for a drug's solubility and transport properties.

Figure 2: Workflow for utilizing this compound in drug discovery.

Potential in Materials Science

Fluorinated aromatic compounds are also of interest in materials science. The polarity and rigidity imparted by the fluorine atoms can be exploited in the design of:

-

Liquid Crystals: The anisotropic shape and polarizability of such molecules can lead to the formation of liquid crystalline phases.

-

Polymers: Incorporation of this building block into polymer chains can enhance thermal stability, chemical resistance, and modify optical properties.

Safety and Handling

Based on safety data sheets for this compound and similar compounds, the following precautions should be observed:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its unique substitution pattern of fluorine and methyl groups on a benzoic acid core suggests a range of advantageous properties that can be leveraged in both medicinal chemistry and materials science. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, properties, and potential applications. It is hoped that this document will stimulate further research into this intriguing molecule and unlock its full potential as a valuable building block for the creation of novel and functional chemical compounds.

References

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. NIH Public Access. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Semantic Scholar. [Link]

-

How to interpret the 19F NMR spectra. Quora. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

4 - Supporting Information. [Source not further specified]. [Link]

-

Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. BIPM. [Link]

- 2-phosphonoxy-4-trifluoromethylbenzoic acid derivatives and pharmaceutical compositions containing same.

-

FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. PubMed. [Link]

-

3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963. PubChem. [Link]

-

Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. PubMed. [Link]

-

Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations. NIH. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

- Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

-

A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes. NIH. [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. [Link]

-

Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Chemistry Portal. [Link]

-

EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. ResearchGate. [Link]

- 4-hydroxy-2,3,5-trifluorobenzoic acid and a process for its preparation.

-

FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. [Link]

-

Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. S4Science. [Link]

-

Fluorinated Benzoic Acid. Scribd. [Link]

- Processes for the preparation of fluorinated benzoic acids.

- Processes for the preparation of fluorinated benzoic acids.

-

infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. Semantic Scholar. [Link]

-

2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzoic acid. PubChem. [Link]

-

Selective, on-resin N-methylation of peptide N-trifluoroacetamides. PubMed. [Link]

- Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.

-

Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Organic Chemistry Portal. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

-

Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. PubMed. [Link]

-

The Role of 4-Methylbenzoic Acid in Advancing Pharmaceutical and Specialty Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of 2, 4, 5-Triphenylimidazole Derivatives with Preliminary SAR. Bentham Science. [Link]

-

Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. PubMed. [Link]

-

2-Hydroxy-4-(trifluoromethyl)benzoic acid. CAS Common Chemistry. [Link]

-

Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. [Link]

-

4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592. PubChem. [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 3. quora.com [quora.com]

- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 5. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

- 13. EP1114812A1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

- 14. ossila.com [ossila.com]

2,3,5-Trifluoro-4-methylbenzoic acid molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,3,5-Trifluoro-4-methylbenzoic Acid

Authored by: Senior Application Scientist

Abstract: this compound is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its physicochemical properties, biological activity, and crystal packing. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, drawing upon established principles from related fluorinated benzoic acids. It further outlines the standard experimental and computational methodologies for the definitive characterization of its structure.

Introduction: The Significance of Fluorination in Benzoic Acid Derivatives

Fluorine substitution in benzoic acid derivatives can profoundly influence their properties. The high electronegativity and small size of the fluorine atom can alter the acidity of the carboxylic acid group, modulate lipophilicity, and introduce new intermolecular and intramolecular interactions, such as hydrogen bonds and C-H···F interactions.[1] These modifications are of significant interest to researchers in drug development, as they can enhance binding affinity to biological targets and improve pharmacokinetic profiles. In materials science, fluorinated compounds are utilized for creating high-performance polymers and coatings with enhanced thermal stability and chemical resistance.[2]

This compound, with its unique substitution pattern, presents an interesting case for structural analysis. The interplay between the electron-withdrawing fluorine atoms, the electron-donating methyl group, and the carboxylic acid function dictates its overall geometry and conformational behavior.

Predicted Molecular Structure and Key Parameters

Table 1: Predicted Structural Parameters of this compound

| Parameter | Predicted Value/Range | Rationale and Comparative Insights |

| C-F Bond Length | ~1.33 - 1.35 Å | Typical for C(sp²)-F bonds in aromatic systems. |

| C-C (aromatic) Bond Length | ~1.38 - 1.40 Å | Standard aromatic C-C bond lengths. |

| C-C (ring-carboxyl) Bond Length | ~1.48 - 1.50 Å | Single bond between two sp² hybridized carbons. |

| C=O Bond Length | ~1.20 - 1.22 Å | Characteristic of a carboxylic acid carbonyl group. |

| C-O Bond Length | ~1.31 - 1.33 Å | Single bond in the carboxylic acid group with some double bond character due to resonance. |

| C-C (ring-methyl) Bond Length | ~1.50 - 1.52 Å | Typical single bond between an aromatic carbon and a methyl carbon. |

| O-H Bond Length | ~0.96 - 0.98 Å | Standard O-H bond length in a carboxylic acid. |

| C-C-C (aromatic) Bond Angle | ~118° - 122° | Angles within the benzene ring may deviate slightly from the ideal 120° due to substituent effects. |

| C-C-O (carboxyl) Bond Angle | ~115° - 125° | Influenced by the conformation of the carboxylic acid group. |

Conformational Analysis: The Orientation of the Carboxylic Acid Group

A critical aspect of the molecular structure of benzoic acid derivatives is the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. This conformation is influenced by steric hindrance and intramolecular interactions.

For this compound, two primary conformations regarding the carboxylic acid group are plausible:

-

Planar Conformation: The carboxylic acid group lies in the same plane as the benzene ring. This conformation maximizes π-conjugation between the ring and the carboxyl group.

-

Non-Planar (Tilted) Conformation: The carboxylic acid group is twisted out of the plane of the benzene ring. This may occur to alleviate steric strain between the ortho-substituents (the fluorine atom at position 2 and the hydrogen at position 6) and the carboxylic acid group.

Studies on ortho-substituted fluorobenzoic acids have shown that the presence of a fluorine atom at the ortho position can lead to a non-planar arrangement.[3] The repulsive interactions between the fluorine and the oxygen atoms of the carboxylic acid can overcome the stabilizing effect of conjugation.[4] In the case of this compound, the fluorine at the 2-position is expected to exert a significant steric influence, likely resulting in a non-planar conformation.

Furthermore, the orientation of the hydroxyl proton of the carboxylic acid can lead to two rotamers: syn and anti. The syn conformer, where the O-H bond is oriented towards the carbonyl oxygen, is generally more stable. However, the presence of an ortho-fluorine atom can lead to the formation of an intramolecular hydrogen bond (O-H···F), which would stabilize a specific planar conformer.[4]

Experimental Determination of Molecular Structure and Conformation

To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques is required.

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of the solid-state structure of a molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) containing the dissolved compound.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction.

Caption: Workflow for Molecular Structure Determination using SC-XRD.

Spectroscopic Techniques and Computational Modeling

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide valuable information about the chemical environment of the atoms in the molecule, which can be used to infer conformational details.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can be used to identify characteristic functional groups and can be sensitive to conformational changes.

-

Computational Chemistry: Density functional theory (DFT) calculations are a powerful tool for predicting the stable conformers of a molecule, their relative energies, and their geometric parameters. These theoretical calculations can complement experimental data and provide a deeper understanding of the conformational landscape.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound will interact with each other through various non-covalent interactions, which will determine the crystal packing.

-

Hydrogen Bonding: The carboxylic acid groups are expected to form strong O-H···O hydrogen bonds, typically leading to the formation of centrosymmetric dimers.[5]

-

C-H···F and C-H···O Interactions: Weak hydrogen bonds involving the methyl and aromatic protons as donors and the fluorine and oxygen atoms as acceptors are also likely to play a role in stabilizing the crystal structure.[6]

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions.

The interplay of these interactions will dictate the overall crystal lattice and influence the macroscopic properties of the solid material.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of steric and electronic effects arising from its unique substitution pattern. While a definitive experimental structure is yet to be reported, analysis of related compounds suggests a non-planar conformation of the carboxylic acid group relative to the benzene ring. A combination of single-crystal X-ray diffraction, spectroscopic techniques, and computational modeling will be essential for a complete and accurate characterization of this molecule. Such detailed structural information is crucial for advancing its potential applications in the fields of medicinal chemistry and materials science.

References

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). MDPI. [Link]

-

Dubey, R., Pavan, M. S., & Desiraju, G. R. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications, 48(70), 8802-8804. [Link]

-

Almeida, B., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Center for Biotechnology Information. [Link]

-

Hydrogen bonding and C—H⋯X interactions in 3-fluoro-2-[1-(1-naphthyl)ethyl]benzoic acid. (2025). IUCr. [Link]

-

Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (2013). ResearchGate. [Link]

Sources

- 1. Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Trifluoromethylbenzoic Acid Derivatives

<

Abstract: This technical guide provides a comprehensive overview of the critical physicochemical properties of trifluoromethylbenzoic acid derivatives, focusing on solubility and stability. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical foundations and practical considerations for characterizing these important pharmaceutical building blocks. We will explore the influence of the trifluoromethyl (-CF₃) group's isomeric position, pH, and solid-state form on aqueous solubility. Furthermore, this guide details the common degradation pathways, including hydrolysis, photolysis, and oxidation, and provides robust, step-by-step protocols for solubility determination and forced degradation studies. The aim is to equip scientists with the necessary knowledge to anticipate challenges and implement effective strategies for the formulation and development of drug candidates incorporating the trifluoromethylbenzoic acid scaffold.

Introduction: The Significance of Trifluoromethylbenzoic Acid Derivatives in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF₃) group being a particularly favored substituent.[1][2] Its unique electronic properties and steric profile can profoundly influence a molecule's pharmacokinetic and pharmacodynamic behavior.[1][3] Trifluoromethylbenzoic acids, as key intermediates and pharmacophores, are integral to the synthesis of a wide range of therapeutics, from anti-inflammatory agents to enzyme inhibitors.[1][4]

The Role of the Trifluoromethyl Group in Medicinal Chemistry

The -CF₃ group is a powerful tool for molecular engineering in drug design.[5] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, can significantly alter the acidity (pKa) of nearby functional groups, such as the carboxylic acid in benzoic acid derivatives.[2] This modulation of pKa is critical, as it directly impacts solubility and interaction with biological targets.[6]

Key benefits of incorporating a -CF₃ group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic oxidation.[3][7] This can increase a drug's half-life and bioavailability.[1]

-

Increased Lipophilicity: The -CF₃ group generally increases a molecule's lipid solubility (logP), which can improve its ability to cross biological membranes and reach its intended target.[1][3][4]

-

Improved Binding Affinity: The steric bulk and electronic properties of the -CF₃ group can lead to more potent and selective binding to target proteins.[1][3]

Overview of Trifluoromethylbenzoic Acids as Key Pharmacophores

Trifluoromethylbenzoic acid exists in three main positional isomers: 2-(trifluoromethyl)benzoic acid (ortho), 3-(trifluoromethyl)benzoic acid (meta), and 4-(trifluoromethyl)benzoic acid (para). Each isomer presents a unique spatial and electronic arrangement, leading to distinct physicochemical properties that are critical for structure-activity relationship (SAR) studies.[4] These compounds serve as versatile building blocks for introducing the trifluoromethylphenyl moiety into larger, more complex drug molecules.[4][8]

The Critical Impact of Solubility and Stability on Drug Efficacy and Development

For any active pharmaceutical ingredient (API) to be effective, it must first be soluble in physiological fluids to allow for absorption and distribution to its site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Similarly, the stability of an API is paramount; chemical or physical degradation can result in a loss of potency, the formation of potentially toxic byproducts, and a reduced shelf-life.[9][10] Therefore, a thorough understanding and early characterization of the solubility and stability of trifluoromethylbenzoic acid derivatives are essential for successful drug development.

Understanding and Quantifying Aqueous Solubility

The aqueous solubility of an ionizable compound like trifluoromethylbenzoic acid is not a single value but rather a profile that is highly dependent on pH. This behavior is governed by the equilibrium between the un-ionized (less soluble) and ionized (more soluble) forms of the molecule.

Theoretical Foundations of Solubility

The solubility of a weak acid is dictated by its intrinsic solubility (S₀) and its acid dissociation constant (pKa).

-

Intrinsic Solubility (S₀): This is the equilibrium solubility of the un-ionized form of the compound in a given solvent at a specific temperature. It is a fundamental property that is independent of pH.

-

The Henderson-Hasselbalch Equation: This equation relates the pH of a solution to the pKa of the acid and the ratio of the concentrations of the deprotonated (ionized) and protonated (un-ionized) forms. For a weak acid, as the pH of the solution rises above the pKa, the proportion of the more soluble ionized form increases, leading to a significant increase in total solubility.

Key Factors Modulating the Solubility of Trifluoromethylbenzoic Acid Derivatives

Several factors influence the solubility of these compounds:

-

Isomeric Position of the -CF₃ Group: The position of the electron-withdrawing -CF₃ group on the benzene ring affects the acidity of the carboxylic acid. This, in turn, alters the pKa and the pH-solubility profile.

-

Impact of Additional Substituents: The presence of other functional groups on the phenyl ring can further modify the molecule's polarity, lipophilicity, and hydrogen bonding capacity, all of which impact solubility.[11]

-

Solid-State Properties: The crystalline form (polymorphism) of a compound can have a significant effect on its solubility and dissolution rate. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.

The table below summarizes key physicochemical properties of the three main isomers of trifluoromethylbenzoic acid.

| Property | 2-(Trifluoromethyl)benzoic Acid | 3-(Trifluoromethyl)benzoic Acid | 4-(Trifluoromethyl)benzoic Acid |

| CAS Number | 433-97-6 | 454-92-2[12] | 455-24-3 |

| Molecular Formula | C₈H₅F₃O₂ | C₈H₅F₃O₂[12] | C₈H₅F₃O₂[13] |

| Molecular Weight | 190.12 g/mol | 190.12 g/mol [14] | 190.12 g/mol [13] |

| Appearance | White crystalline solid[15] | White to light yellow crystal powder[12] | White crystalline powder[16] |

| Predicted pKa | 3.19 (approx.) | 3.77 ± 0.10[12] | 4.05 |

| Water Solubility | Poorly soluble[15] | 149 mg/L[12] | Soluble[13] |

Note: pKa and solubility values can vary depending on the experimental conditions and prediction methods used.

Standardized Protocols for Solubility Assessment

Accurate determination of solubility is crucial. The following are standard methods used in the pharmaceutical industry.

This method determines the intrinsic, thermodynamic solubility (S₀) and is considered the gold standard.

Objective: To determine the equilibrium concentration of a compound in a specific buffer at a constant temperature.

Materials:

-

Trifluoromethylbenzoic acid derivative

-

Phosphate or citrate buffers of various pH values (e.g., pH 2.0, 5.0, 7.4)

-

HPLC-grade water and organic solvent (e.g., acetonitrile, methanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Prepare a series of saturated solutions by adding an excess amount of the solid compound to vials containing buffers of different pH values. Ensure enough solid is present so that some remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from the same compound.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the concentration determined by HPLC and the dilution factor.

Causality: Using an excess of solid and allowing sufficient time for equilibration ensures that the measured concentration represents the true thermodynamic solubility limit, not a kinetically limited value. Centrifugation and filtration are critical to prevent undissolved solid particles from artificially inflating the measured concentration.

Navigating the Stability Landscape of Trifluoromethylbenzoic Acid Derivatives

Assessing the stability of a drug candidate is a mandatory regulatory requirement and is essential for ensuring its safety and efficacy throughout its shelf life.[10][17] Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[9][18][19]

Chemical Stability: Degradation Pathways and Kinetics

Trifluoromethylbenzoic acid derivatives, while generally stable due to the robust -CF₃ group, can undergo degradation under specific stress conditions.[20]

-

Hydrolytic Stability: Hydrolysis is a common degradation pathway, especially for molecules containing labile functional groups like esters or amides.[20] While the trifluoromethylphenyl moiety itself is relatively stable, degradation can be forced under harsh acidic or basic conditions at elevated temperatures.[18] Under strong alkaline conditions, the -CF₃ group itself can hydrolyze to a carboxylic acid.[20]

-

Photostability: Exposure to UV or visible light can induce photodegradation.[9] The aromatic ring can be susceptible to photolytic reactions, potentially leading to the formation of various degradation products.[20] For example, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[20]

-

Oxidative Stability: The aromatic ring or other parts of the molecule can be susceptible to oxidation, leading to the formation of various degradation products.[20]

Protocol: Forced Degradation Studies for Identification of Stress-Induced Degradants

Objective: To intentionally degrade the drug substance under a variety of stress conditions to produce potential degradants and to develop a stability-indicating analytical method.

Materials:

-

Trifluoromethylbenzoic acid derivative

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, methanol

-

Vials, pH meter

-

Heating block or water bath

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV/DAD or HPLC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[18]

-

Acid Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M HCl. Heat at 50-60°C for a specified period (e.g., up to 7 days), taking samples at various time points. Neutralize the samples before analysis.[18]

-

Base Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M NaOH. Keep at room temperature or heat at 50-60°C, taking samples at various time points. Neutralize the samples before analysis.[18]

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature and monitor for degradation over time.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C) for a set period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[18] A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (preferably with a photodiode array detector or mass spectrometer to aid in peak identification and purity assessment).

-

Evaluation: Aim for 5-20% degradation of the parent compound.[18] If degradation is too extensive (>20%), reduce the stress duration or severity.[9] If no degradation is observed, increase the stress conditions. The goal is to generate a meaningful profile of degradation products without completely destroying the parent molecule.[19]

Physical Stability: Solid-State Transformations

Beyond chemical degradation, the physical form of the API can change over time, impacting its performance.

-

Polymorphic Transitions: Different crystalline forms (polymorphs) of a compound can have different solubilities and stabilities. A more soluble, metastable form may convert to a less soluble, more stable form over time, which can negatively affect bioavailability.

-

Hygroscopicity: The tendency of a compound to absorb moisture from the air can lead to physical changes (e.g., deliquescence) and may also accelerate chemical degradation.

Analytical Techniques for Characterization

A suite of analytical techniques is necessary to fully characterize the solubility and stability of trifluoromethylbenzoic acid derivatives.

-

High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification of both the parent compound and any degradants. A stability-indicating HPLC method is one that can separate the API from all potential degradation products.[19]

-

X-Ray Powder Diffraction (XRPD): The primary technique used to identify and characterize the crystalline form (polymorph) of a solid material.

-

Differential Scanning Calorimetry (DSC): A thermal analysis technique used to measure melting point, purity, and detect polymorphic transitions.

-

Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature, useful for assessing thermal stability and solvation/hydration states.

Case Study: Contrasting the Profiles of 2-, 3-, and 4-Trifluoromethylbenzoic Acid

The isomeric position of the -CF₃ group significantly influences the pKa of the carboxylic acid due to a combination of inductive and resonance effects.

-

4-(Trifluoromethyl)benzoic Acid (para): The -CF₃ group is in the para position, where its strong electron-withdrawing inductive effect is most pronounced, acidifying the carboxylic acid proton. The predicted pKa is around 4.05.

-

3-(Trifluoromethyl)benzoic Acid (meta): In the meta position, the inductive effect is still strong, resulting in a pKa of approximately 3.77.[12]

-

2-(Trifluoromethyl)benzoic Acid (ortho): The ortho isomer is expected to be the strongest acid of the three. The proximity of the bulky and highly electronegative -CF₃ group to the carboxylic acid not only exerts a powerful inductive effect but can also cause steric hindrance that may influence solvation and ionization.

These differences in pKa directly translate to different pH-solubility profiles. The isomer with the lowest pKa (the ortho isomer) will begin to ionize and show increased solubility at a lower pH compared to the meta and para isomers. This has significant implications for drug absorption in different regions of the gastrointestinal tract, which have varying pH environments.

Conclusion: Strategic Considerations for Drug Development

A comprehensive understanding of the solubility and stability of trifluoromethylbenzoic acid derivatives is not merely an academic exercise; it is a fundamental requirement for successful drug development. Early and thorough characterization allows for the proactive mitigation of risks associated with poor bioavailability and product degradation. Key strategic considerations include:

-

Salt Formation: For acidic compounds with poor solubility, forming a salt with a suitable base is a common and effective strategy to enhance solubility and dissolution rate.

-

Formulation Design: Knowledge of degradation pathways informs the selection of appropriate excipients and packaging to protect the drug product from light, moisture, or oxidative stress.[9]

-

Solid Form Selection: Identifying the most stable crystalline form with acceptable solubility is critical for ensuring consistent product performance and bioavailability.

By integrating these principles and employing the robust analytical and experimental protocols outlined in this guide, researchers and drug development professionals can better navigate the challenges of bringing new, safe, and effective medicines to patients.

Visualization Diagrams

// Nodes API [label="API Stock Solution\n(e.g., 1 mg/mL)"]; Stress_Conditions [label="Apply Stress Conditions", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Acid Hydrolysis\n(HCl, heat)"]; Base [label="Base Hydrolysis\n(NaOH, heat)"]; Oxidation [label="Oxidation\n(H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thermal [label="Thermal\n(Heat, Solid & Solution)"]; Photo [label="Photolytic\n(UV/Vis Light, ICH Q1B)"]; Analysis [label="Stability-Indicating\nHPLC Analysis\n(UV/DAD or MS)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaluation [label="Evaluate Degradation\n(Target 5-20%)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pathway [label="Identify Degradants &\nEstablish Degradation Pathways"];

// Edges API -> Stress_Conditions; Stress_Conditions -> Acid; Stress_Conditions -> Base; Stress_Conditions -> Oxidation; Stress_Conditions -> Thermal; Stress_Conditions -> Photo;

Acid -> Analysis; Base -> Analysis; Oxidation -> Analysis; Thermal -> Analysis; Photo -> Analysis;

Analysis -> Evaluation; Evaluation -> Pathway; } ends_dot Caption: Standard workflow for pharmaceutical forced degradation studies.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Jordi Labs.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (2005).

- The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD.

- Forced Degradation Testing in Pharma. (2025).

- Force Degradation for Pharmaceuticals: A Review. IJSDR.

- Trifluoromethyl group. Wikipedia.

- Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315). (2021).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 3-(Trifluoromethyl)benzoic acid 454-92-2 wiki. Guidechem.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

- Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.

- 2,4,6-tris(trifluoromethyl)benzoic Acid. (2023). Smolecule.

- 3-(Trifluoromethyl)benzoic acid. Sigma-Aldrich.

- The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-(Trifluoromethyl)benzoic acid. Solubility of Things.

- 2-(trifluoromethyl)benzoic acid. Solubility of Things.

- 3-(Trifluoromethyl)benzoic Acid. MilliporeSigma.

- 3-(Trifluoromethyl)benzoic acid CAS#: 454-92-2. ChemicalBook.

- 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. (2019). BIPM.

- 3-(Trifluoromethyl)benzoic acid. (2025). ChemicalBook.

- Factors Th

- 4-(Trifluoromethyl)benzoic acid. (2025). ChemicalBook.

- Determination and correlation for solubility of aromatic acids in solvents. (2025).

- 4-(Trifluoromethyl)benzoic acid. MedchemExpress.com.

- Investigation of hydrolytic stability of N-trifluoromethyl secondary... (2025).

- Chapter 13.1: Factors Affecting Solubility. (2025). Chemistry LibreTexts.

- Factors Affecting Solubility. BYJU'S.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central.

- 17.5: Factors that Affect Solubility. (2023). Chemistry LibreTexts.

- 4-(Trifluoromethyl)benzoic acid. PubChem.

- 4-(Trifluoromethyl)benzoic Acid. Tokyo Chemical Industry (India) Pvt. Ltd..

- 2-(Trifluoromethyl)benzoic acid. Sigma-Aldrich.

- 2-(Trifluoromethyl)benzoic Acid. Tokyo Chemical Industry (India) Pvt. Ltd..

- 4-(Trifluoromethyl)benzoic acid. Sigma-Aldrich.

- The Role of 2-(Trifluoromethyl)benzoic Acid in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. acdlabs.com [acdlabs.com]

- 10. ijsdr.org [ijsdr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Page loading... [wap.guidechem.com]

- 13. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 14. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. biopharminternational.com [biopharminternational.com]

- 20. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Spectroscopic Profile of 2,3,5-Trifluoro-4-methylbenzoic Acid

This guide provides a detailed analysis of the expected spectroscopic data for 2,3,5-Trifluoro-4-methylbenzoic acid, a compound of interest in drug development and materials science. Given the limited availability of direct experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous structures, to present a robust, predictive spectroscopic profile. This approach is designed to empower researchers in identifying and characterizing this compound, and to provide a framework for the spectroscopic analysis of related fluorinated aromatic molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and predictable spectroscopic signature. The interplay of the electron-withdrawing fluorine atoms and the electron-donating methyl group, in conjunction with the carboxylic acid functionality, governs the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed in its spectra.

Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive information.

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the carboxylic acid proton, the aromatic proton, and the methyl protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~12-13 | Singlet (broad) | - | 1H | -COOH |

| 2 | ~7.5-7.8 | Doublet of Doublets of Doublets (ddd) | J(H,F) ≈ 8-10, J(H,F) ≈ 6-8, J(H,F) ≈ 2-4 | 1H | Ar-H |

| 3 | ~2.3-2.5 | Doublet of Doublets (dd) | J(H,F) ≈ 2-3, J(H,F) ≈ 1-2 | 3H | -CH₃ |

Justification of Predictions:

-

-COOH Proton: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet in the 12-13 ppm region due to hydrogen bonding and chemical exchange.[1]

-

Aromatic Proton (Ar-H): The single aromatic proton is flanked by two fluorine atoms and is also influenced by the third fluorine atom. This will result in a complex splitting pattern (a doublet of doublets of doublets) due to coupling with the three fluorine nuclei. Its chemical shift will be downfield due to the electron-withdrawing nature of the adjacent fluorine atoms and the carboxylic acid group.

-

Methyl Protons (-CH₃): The methyl group protons will exhibit a small coupling to the two adjacent fluorine atoms, resulting in a finely split multiplet, likely a doublet of doublets. The chemical shift will be in the typical range for a methyl group on an aromatic ring.

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the attached atoms and the overall electronic environment.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~165-170 | -COOH |

| 2 | ~155-160 (d, ¹JCF ≈ 240-260 Hz) | C-F |

| 3 | ~153-158 (d, ¹JCF ≈ 240-260 Hz) | C-F |

| 4 | ~148-153 (d, ¹JCF ≈ 240-260 Hz) | C-F |

| 5 | ~125-130 | C-COOH |

| 6 | ~115-120 | C-CH₃ |

| 7 | ~110-115 | C-H |

| 8 | ~14-18 | -CH₃ |

Justification of Predictions:

-

-COOH Carbon: The carboxylic acid carbon is deshielded and appears in the 165-170 ppm range.[1]

-

Carbons bonded to Fluorine (C-F): These carbons will appear at highly downfield shifts (148-160 ppm) and will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as doublets.

-

Quaternary Carbons (C-COOH and C-CH₃): The chemical shifts of these carbons are influenced by their substituents.

-

Aromatic C-H Carbon: This carbon will be upfield relative to the other aromatic carbons due to the absence of a direct fluorine substituent.

-

Methyl Carbon (-CH₃): This signal will appear in the typical aliphatic region.

¹⁹F NMR is particularly informative for fluorinated compounds. Three distinct signals are expected for this compound.

| Predicted Signal | Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Coupling | Assignment |

| 1 | -110 to -120 | Multiplet | J(F,F), J(F,H) | F-3 or F-5 |

| 2 | -120 to -130 | Multiplet | J(F,F), J(F,H) | F-3 or F-5 |

| 3 | -135 to -145 | Multiplet | J(F,F), J(F,H) | F-2 |

Justification of Predictions:

-

Chemical Shifts: The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the nature and position of other substituents.[2][3] The presence of the methyl and carboxylic acid groups will influence the electronic environment of each fluorine atom differently, leading to three distinct signals.

-

Multiplicity: Each fluorine signal will be a multiplet due to coupling with the other two fluorine atoms and the nearby protons (both aromatic and methyl). Fluorine-fluorine coupling constants through an aromatic ring are typically in the range of 2-20 Hz.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group and the substituted benzene ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (from -COOH, hydrogen-bonded dimer) |

| ~1700-1725 | Strong | C=O stretch (from -COOH, conjugated and dimerized) |

| ~1600, ~1475 | Medium | C=C stretches (aromatic ring) |

| ~1400-1440 | Medium | O-H bend (in-plane) |

| ~1200-1300 | Strong | C-O stretch (from -COOH) |

| ~1000-1200 | Strong | C-F stretches |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

Justification of Predictions:

-

O-H Stretch: Carboxylic acids typically show a very broad O-H stretching absorption in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding (dimerization).[1][4][5]

-

C=O Stretch: The carbonyl stretch of a conjugated carboxylic acid dimer is expected to be strong and appear around 1700-1725 cm⁻¹.[4][6]

-

C-F Stretches: The C-F stretching vibrations will give rise to strong absorptions in the 1000-1200 cm⁻¹ region.

-

Aromatic C=C Stretches: These appear as a pair of bands in the 1475-1600 cm⁻¹ region.

Predicted Mass Spectrometry (MS) Data

Electron Ionization (EI) mass spectrometry is expected to produce a distinct fragmentation pattern for this molecule.

| Predicted m/z | Relative Intensity | Assignment |

| 190 | Moderate | [M]⁺ (Molecular Ion) |

| 173 | High | [M - OH]⁺ |

| 145 | High | [M - COOH]⁺ |

| 117 | Moderate | [M - COOH - CO]⁺ |

Justification of Predictions:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 190, corresponding to the molecular weight of the compound.

-

[M - OH]⁺: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, leading to a stable acylium ion.[7]

-

[M - COOH]⁺: Loss of the entire carboxylic acid group as a radical is another characteristic fragmentation.[8]

-

Further Fragmentation: The resulting fragments can undergo further losses, such as the loss of carbon monoxide (CO).

Experimental Methodologies

The following are generalized protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation available.

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[9][10] Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This will be subtracted from the sample spectrum.[11]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[12]

-

Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[11] Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum. The resulting spectrum should be baseline corrected if necessary.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[13]

-

Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14][15]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of this compound based on fundamental principles and data from analogous compounds. The predicted NMR, IR, and MS data provide a comprehensive set of benchmarks for researchers working with this molecule. The provided experimental protocols offer a starting point for the acquisition of high-quality spectroscopic data. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation.

References

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6456–6468. [Link]

-

JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(5), 8-15. [Link]

-

Li, A., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(S3), e8894. [Link]

-

Wotal, A. C., & Bailey, W. F. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8283–8290. [Link]

-

Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

ResearchGate. (n.d.). Protocol device used for FTIR-ATR spectroscopy. [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t.... [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

ResearchGate. (2017, June). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. [Link]

-

Scott, K. N. (1972). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 44(12), 2068–2074. [Link]

-

Smith, A. J. R., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. [Link]

-

SlideShare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]

-

Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). [Link]

-

Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

University of Montana. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

-

Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. [Link]

-

Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

The Journal of Physical Chemistry A. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biophysics.org [biophysics.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Electronic Effects of Fluorine Substitution on Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorine has emerged as a crucial element in modern medicinal chemistry, largely due to its unique electronic properties that can profoundly influence a molecule's physicochemical characteristics.[1][2] This guide provides an in-depth analysis of the electronic effects of fluorine substitution on benzoic acid, a fundamental model system. By examining the interplay of inductive and resonance effects, we will dissect how fluorine's position on the aromatic ring—ortho, meta, or para—modulates the acidity (pKa) of the carboxylic acid group. This exploration offers critical insights for drug development professionals seeking to fine-tune molecular properties such as acidity, lipophilicity, and metabolic stability to enhance pharmacokinetic and pharmacodynamic profiles.[3][4]

Section 1: Fundamental Principles of Electronic Effects

The Benzoic Acid Standard

Benzoic acid serves as a reference point for quantifying the electronic influence of substituents on an aromatic ring. Its acidity, represented by a pKa value of approximately 4.20, is a result of the equilibrium between the protonated carboxylic acid and the resonance-stabilized carboxylate anion.[5] Any substituent on the phenyl ring will either increase or decrease this acidity by altering the electron density of the system and the stability of the conjugate base.

Dueling Influences: Induction and Resonance

The net electronic effect of a substituent is a combination of two primary forces:

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds. Due to fluorine's status as the most electronegative element, it strongly pulls electron density towards itself and away from the rest of the molecule.[6][7] This is a distance-dependent effect, weakening as the number of bonds between the substituent and the reaction center increases.[8]

-

Resonance Effect (+R or +M): This effect involves the delocalization of lone-pair electrons from the substituent into the pi (π) system of the benzene ring.[9] Fluorine, having lone pairs, can act as a resonance donor, pushing electron density into the ring. This effect is most pronounced at the ortho and para positions.[10]

A critical concept for fluorine is the competitive nature of these two effects. While fluorine is a powerful inductive withdrawer (-I), it is also a resonance donor (+R). For fluorine, the strong -I effect generally outweighs the +R effect, making it an overall electron-withdrawing group that deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions.[10][11]

The Hammett Equation: Quantifying Electronic Influence

The Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants of substituted benzoic acid derivatives.[12] It is expressed as:

log(K/K₀) = σρ

Where:

-

K is the equilibrium constant for the substituted benzoic acid.

-

K₀ is the equilibrium constant for benzoic acid.

-

σ (sigma) is the substituent constant , which quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

-

ρ (rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects.[12]

For the ionization of benzoic acids in water at 25°C, ρ is defined as 1, allowing for the direct determination of σ values from pKa measurements.[12]

Section 2: A Comparative Analysis of Fluorobenzoic Acid Isomers

The position of the fluorine atom on the benzoic acid ring dictates the balance between its inductive and resonance effects, leading to distinct changes in acidity.

meta-Fluorobenzoic Acid: An Inductive-Dominant System

At the meta position, the fluorine atom cannot engage in direct resonance with the carboxyl group. Therefore, its electronic influence is almost entirely due to its strong electron-withdrawing inductive (-I) effect. This effect pulls electron density from the ring, stabilizing the negatively charged carboxylate conjugate base. This stabilization facilitates the release of the proton, making meta-fluorobenzoic acid a stronger acid than benzoic acid.

para-Fluorobenzoic Acid: A Tug-of-War

In the para position, both inductive (-I) and resonance (+R) effects are at play. The -I effect withdraws electron density through the sigma framework, stabilizing the conjugate base. Simultaneously, the +R effect donates electron density through the pi system, which destabilizes the conjugate base.[13] Because fluorine's inductive effect is stronger than its resonance effect, the net result is electron withdrawal, and para-fluorobenzoic acid is more acidic than benzoic acid.[10] However, the opposing +R effect makes it a weaker acid than its meta counterpart.

ortho-Fluorobenzoic Acid: The Anomalous "Ortho Effect"

Substituents at the ortho position often exhibit behavior that cannot be explained by simple induction and resonance alone. This is known as the "ortho effect."[14] ortho-Fluorobenzoic acid is significantly more acidic than the other isomers and benzoic acid itself. This enhanced acidity is attributed to a combination of factors:

-

Steric Hindrance: The ortho-substituent can force the carboxyl group to twist out of the plane of the benzene ring.[15] This twisting disrupts the resonance between the carboxyl group and the ring, increasing the acidity.[15]

-

Direct Field Effect & Hydrogen Bonding: The proximity of the electronegative fluorine atom can stabilize the carboxylate anion through space (a field effect) and potentially through intramolecular hydrogen bonding with the carboxylic proton in the undissociated acid.[5]

Data Summary: Quantitative Comparison

The electronic effects are clearly reflected in the measured pKa and Hammett constant values for each isomer.

| Compound | pKa (in water, 25°C) | Hammett Constant (σ) | Predominant Effects |

| Benzoic Acid | ~4.20[5] | 0.00 | Reference |

| 2-Fluorobenzoic Acid (ortho) | ~3.27 | N/A (Ortho effect) | Strong -I, Steric Effect, Field Effect[16] |

| 3-Fluorobenzoic Acid (meta) | ~3.86 | σ_meta_ = +0.34[17] | Strong -I effect[18] |

| 4-Fluorobenzoic Acid (para) | ~4.14 | σ_para_ = +0.05[17] | Strong -I, weaker opposing +R effect[5] |

Note: pKa values can vary slightly depending on the source and experimental conditions.

Visualization of Electronic Effects

Section 3: Experimental Protocol for pKa Determination

To empirically validate these electronic effects, the pKa of each isomer can be determined with high precision using potentiometric titration.[19]

Detailed Step-by-Step Methodology

This protocol outlines the determination of pKa for a weak acid like a fluorobenzoic acid derivative.

-

Preparation of Solutions:

-

Titrant: Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution. This solution must be carbonate-free.

-

Analyte: Accurately weigh and dissolve the fluorobenzoic acid sample in a suitable solvent (e.g., deionized water, or a water/ethanol mixture for less soluble compounds) to a known concentration, typically between 1 mM and 10 mM.[20]

-

Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[20]

-

-

Instrument Calibration:

-

Calibrate the pH meter using at least two, preferably three, standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[20] Ensure the electrode is properly rinsed with deionized water between buffers.

-

-

Titration Setup:

-

Place a known volume (e.g., 20-50 mL) of the analyte solution into a reaction vessel.[21]

-

Add the ionic strength adjuster.

-

If necessary, make the initial solution acidic (pH ~2) by adding a small amount of 0.1 M HCl.[20]

-

Introduce a magnetic stir bar and place the vessel on a magnetic stirrer.

-

Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution, ensuring they do not touch the stir bar.[21]

-

Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the measurements.[22]

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the added volume of titrant and the corresponding pH.

-

Continue this process until the pH has passed the equivalence point and reached a stable, high value (e.g., pH 12).[20]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (V_eq / 2).[21]

-

For robustness, perform the titration in triplicate and calculate the average pKa value.[20]

-

Experimental Workflow Diagram

Section 4: Implications in Medicinal Chemistry and Drug Design

Understanding and manipulating the electronic effects of fluorine is a cornerstone of modern drug design.[1]

-